Ethyl 2,6-dichloro-4-iodobenzoate
Description
Ethyl 2,6-dichloro-4-iodobenzoate (Molecular Formula: C₉H₇Cl₂IO₂; Molecular Weight: 344.96 g/mol) is a halogenated benzoate ester characterized by chloro substituents at the 2- and 6-positions and an iodine atom at the 4-position of the aromatic ring. The ethyl ester group enhances lipophilicity compared to shorter-chain esters like methyl. The compound is stored at 2–8°C, suggesting sensitivity to thermal degradation . Limited data on its synthesis or applications are available in the provided evidence, but halogenated benzoates are commonly used as intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactivity in cross-coupling reactions or as heavy-atom derivatives for crystallography.
Properties
Molecular Formula |
C9H7Cl2IO2 |
|---|---|
Molecular Weight |
344.96 g/mol |
IUPAC Name |
ethyl 2,6-dichloro-4-iodobenzoate |
InChI |
InChI=1S/C9H7Cl2IO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2H2,1H3 |
InChI Key |
NIAAACFRPJTDDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Cl)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,6-dichloro-4-iodobenzoate can be synthesized through various methods. One common approach involves the iodination of ethyl 2,6-dichlorobenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 4-position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dichloro-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form ethyl 2,6-dichlorobenzoate by using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).
Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate (K3PO4).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2).
Major Products
Substitution: Products vary depending on the nucleophile used, such as ethyl 2,6-dichloro-4-aminobenzoate.
Coupling: Biphenyl derivatives and other complex organic molecules.
Reduction: Ethyl 2,6-dichlorobenzoate.
Scientific Research Applications
Ethyl 2,6-dichloro-4-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,6-dichloro-4-iodobenzoate depends on the specific reactions it undergoes. In cross-coupling reactions, the compound acts as an electrophile, where the iodine atom is replaced by a nucleophile, facilitated by a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Ester Group Variations
- Methyl 2,6-Dichloro-4-Iodobenzoate (CAS 1098619-73-8):
- Molecular Formula: C₈H₅Cl₂IO₂ (Molecular Weight: ~302.44 g/mol).
- The methyl ester reduces steric bulk and lipophilicity compared to the ethyl analog. Methyl esters generally hydrolyze faster under basic conditions due to lower steric hindrance, which may influence pharmacokinetics if used in drug formulations.
- Applications: Likely serves as a lighter, more polar intermediate in synthesis .
| Parameter | Ethyl Ester | Methyl Ester |
|---|---|---|
| Molecular Weight | 344.96 g/mol | ~302.44 g/mol |
| Ester Group | Ethyl (-OCO₂C₂H₅) | Methyl (-OCO₂CH₃) |
| Lipophilicity (Inferred) | Higher | Lower |
Substituent Variations
- Ethyl 2,6-Dichloro-3-Hydroxy-4-Methoxybenzoate (C₁₀H₁₀Cl₂O₄; Molecular Weight: 265.09 g/mol): Features hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 3 and 4, respectively. The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like ethanol or water. Applications: Polar substituents suggest utility in pharmaceuticals requiring aqueous compatibility .
| Parameter | Ethyl 2,6-Cl₂-4-I-Benzoate | Ethyl 2,6-Cl₂-3-OH-4-OCH₃-Benzoate |
|---|---|---|
| Molecular Weight | 344.96 g/mol | 265.09 g/mol |
| Key Substituents | 4-Iodo | 3-Hydroxy, 4-Methoxy |
| Polarity | Moderate (iodine) | High (hydroxyl, methoxy) |
Complex Heterocyclic Derivatives ()
Compounds such as I-6230 and I-6473 incorporate pyridazine or isoxazole moieties linked via phenethylamino or phenoxy groups. These derivatives exhibit:
Agrochemical Candidates ()
The isoxazoline derivative (C₂₉H₂₁N₃O₆SCl₂; Molecular Weight: ~610.5 g/mol):
- Contains sulfur and nitrogen, enabling diverse interactions (e.g., hydrogen bonding, nucleophilic reactivity).
- Higher melting point (138°C) suggests thermal stability, critical for agrochemical formulations.
- Applications: Likely a pesticide or herbicide candidate, whereas the target compound’s simpler structure may limit such bioactivity .
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